反式-4-氨基环己醇盐酸盐

描述

Trans-4-Aminocyclohexanol hydrochloride is used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride .

Synthesis Analysis

The synthesis of trans-4-aminocyclohexanol often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Molecular Structure Analysis

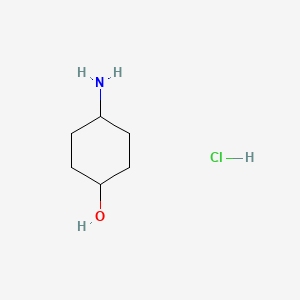

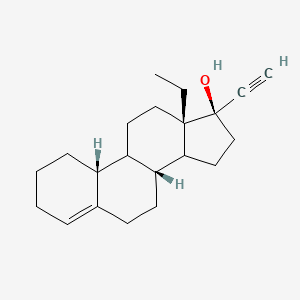

The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO .Chemical Reactions Analysis

Trans-4-Aminocyclohexanol hydrochloride has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement .Physical And Chemical Properties Analysis

The molecular weight of trans-4-Aminocyclohexanol hydrochloride is 151.63 g/mol . The melting point is reported to be 225-227 °C .科学研究应用

医药中间体合成:反式-4-氨基环己醇盐酸盐用作合成医药中间体的原料。一项研究展示了一个两步法合成反式-4-(N-乙酰氨基)环己醇的过程,该过程涉及对对氨基苯酚进行乙酰化,然后进行氢化,重点关注影响这些过程的因素 (李佳军,2012).

医药中间体生产中的作用:它是盐酸氨溴索的医药中间体,盐酸氨溴索是一种活性药物成分。人们研究了从对乙酰氨基苯酚合成它的改进工艺,详细说明了氢化、水解和异构体分离的条件 (Y. Jian,2000).

药物化学中的中间体:反式-4-氨基环己醇盐酸盐用于合成 N-取代环己-3-烯胺,用作药物化学中感兴趣的化合物的经济且通用的中间体 (Mónica Álvarez-Pérez & J. Marco-Contelles,2009).

癌症研究中的生物学评估:它用于制备 N-(2-氯乙基)-N'-环己基-N-亚硝基脲 (CCNU) 的主要代谢物,CCNU 是一种抗癌药物。这些代谢物被发现对鼠白血病 L1210 有活性,表明这些化合物在癌症治疗中的重要性 (T. Johnston,G. Mccaleb & J. Montgomery,1975).

氨溴索药理学研究:在临床研究中,发现盐酸氨溴索以氨溴索糖浆的形式对治疗急慢性支气管炎患者有效。该治疗对咳嗽、呼吸困难和咳痰表现出显着改善 (P. Göbel & H. Rensch,1978).

安全和危害

未来方向

生化分析

Biochemical Properties

Trans-4-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that it may interact with cellular processes in ways that affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of certain compounds via transannular nucleophilic displacement

Metabolic Pathways

It is known to be an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride

属性

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of trans-4-aminocyclohexanol hydrochloride in medicinal chemistry?

A1: trans-4-Aminocyclohexanol hydrochloride serves as a crucial building block in synthesizing various pharmaceutical compounds. Notably, it acts as a precursor for synthesizing N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a potent metabolite of the anti-cancer drug CCNU (Lomustine). This metabolite exhibits significant activity against murine leukemia L1210, showcasing its potential in cancer therapeutics []. Furthermore, it acts as a starting material for creating N-substituted cyclohex-3-enamines, valuable intermediates in medicinal chemistry [].

Q2: How is trans-4-aminocyclohexanol hydrochloride utilized in materials science?

A2: Researchers leverage trans-4-aminocyclohexanol hydrochloride to synthesize novel benzoxazine monomers, specifically BZ-Cy-OH []. These monomers are further polymerized to create polybenzoxazine (PBZ) nanocomposites, often enhanced by incorporating materials like organo-modified MMT clay (OMMT) or octakis(dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS). These nanocomposites find applications in various fields due to their enhanced thermal and dielectric properties [].

Q3: Can you illustrate a specific synthetic application of trans-4-aminocyclohexanol hydrochloride?

A3: Absolutely. trans-4-Aminocyclohexanol hydrochloride acts as a starting material in synthesizing Ambroxol Hydrochloride Impurity D []. This synthesis involves reacting trans-4-aminocyclohexanol hydrochloride with 2-amino-3,5-dibromobenzaldehyde using sodium borohydride as a reducing agent. This process highlights the compound's versatility in constructing complex molecules relevant to pharmaceutical research [].

Q4: Are there any studies exploring the structure-property relationships of derivatives derived from trans-4-aminocyclohexanol hydrochloride?

A4: While the provided abstracts don't delve into specific structure-property relationships for trans-4-aminocyclohexanol hydrochloride derivatives, research [] indicates that the N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea metabolite demonstrates higher activity and toxicity compared to the parent CCNU drug. This observation suggests that structural modifications stemming from trans-4-aminocyclohexanol hydrochloride can significantly influence the biological activity of resulting compounds. This area warrants further investigation to establish clear structure-activity relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

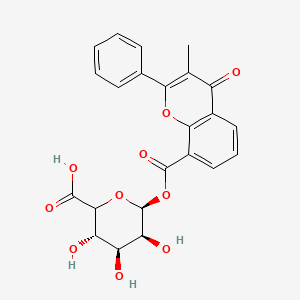

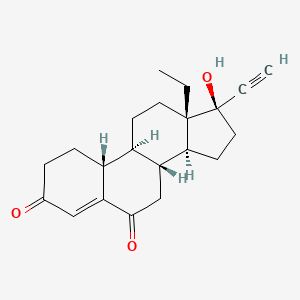

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)

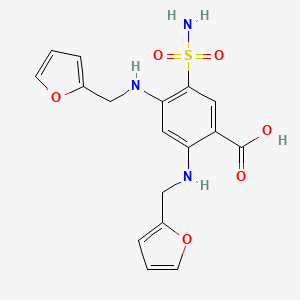

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)

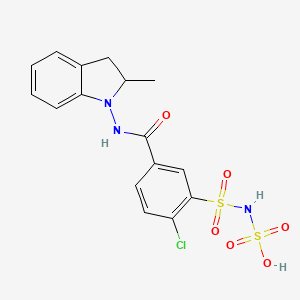

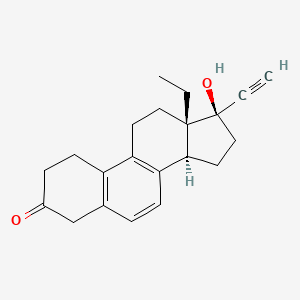

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

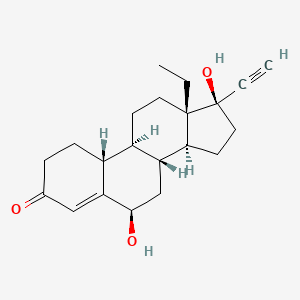

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)